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1-(4-Bromo-2,5-
Compound Name: _ ) )
dimethoxybenzyl)piperazine

Cat. No.: B585858

For Researchers, Scientists, and Drug Development Professionals
Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by the synonym 2C-B-BZP, is a
research chemical belonging to the piperazine class of compounds. Structurally, it features a
benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the
psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this
structural similarity, its pharmacological profile is characterized by stimulant effects more akin
to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a
comprehensive overview of its chemical properties, likely pharmacological action based on
related compounds, and detailed experimental protocols for its synthesis and potential
biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data
for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is limited. This guide supplements known
information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant
comparative context for researchers.

Chemical and Pharmacological Data

The table below summarizes the key chemical identifiers for 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine, alongside its reported qualitative effects and comparative
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quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

Identifier / Parameter

1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine

Benzylpiperazine (BZP) (for
comparison)

2C-B-BZP, 4-Bromo-2,5-

Synonyms dimethoxy-1-benzylpiperazine BZP, 1-Benzylpiperazine
CAS Number 1094424-37-9[1] 2759-28-6

Molecular Formula C13H19BrN202[1][2] C11H1eN:2

Molecular Weight 315.21 g/mol [1] 176.26 g/mol

SMILES String

COC1=CC(=C(C=C1CN2CCN
CC2)0C)Br[2]

C1CN(CCN1)CC2=CC=CC=C
2

Reported Effects

Stimulant effects lasting 3—6
hours; potential for headaches

and nausea.

Euphoriant and stimulant
properties similar to
amphetamine, but with
approximately 10-fold lower

potency.[3]

Mechanism of Action

Presumed to act on
dopaminergic and serotonergic

systems.

Mixed action, primarily
stimulating the release and
inhibiting the reuptake of
dopamine, serotonin, and

noradrenaline.[4][5]

ECso (Dopamine Release) Data not available 175 nM[3]
ECso (Norepinephrine )

Data not available 62 NnM[3]
Release)
ECso (Serotonin Release) Data not available 6050 nM[3]

Human Pharmacokinetics

Data not available

After a 200 mg oral dose, peak
plasma concentrations (Cmax)
of 262 ng/mL were reached at

a Tmax of 75 minutes.[6]
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Experimental Protocols
Synthesis of 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine

The synthesis of the title compound can be achieved via a two-step process involving the
preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by
reductive amination with piperazine.

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.
o Materials:

o 2,5-dimethoxybenzaldehyde

o Glacial acetic acid

o Bromine

o Water (H20)

o Dichloromethane (CH2Clz2)

o Anhydrous sodium sulfate (NazSQOa4)

o Silica gel for column chromatography

o Ethyl acetate and hexane (for elution)
e Procedure:

o Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a
round-bottom flask equipped with a magnetic stirrer and cool the mixture to O °C in an ice
bath.[7]
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o In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial
acetic acid (3 mL).[7]

o Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous
stirring.[7]

o After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 1 hour.[7]

o Quench the reaction by adding water (30 mL), which should result in the formation of a
white precipitate.[7]

o Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and
dichloromethane (30 mL) and transfer to a separatory funnel.[7]

o Separate the layers and extract the aqueous phase with additional dichloromethane (3 x
25 mL).[7]

o Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium
sulfate.[7]

o Filter the solution and concentrate the solvent under reduced pressure to obtain the crude
product.

o Purify the crude solid by silica gel column chromatography, eluting with a 20% ethyl
acetate in hexane mixture, to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow
solid.[7]

Step 2: Reductive Amination with Piperazine
This protocol describes the formation of the final product from the aldehyde intermediate.
e Materials:

o 4-Bromo-2,5-dimethoxybenzaldehyde

o Piperazine
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o Methanol or another suitable solvent

o Sodium borohydride (NaBHa4) or a similar reducing agent (e.g., sodium
triacetoxyborohydride)

o Glacial acetic acid (optional, as a catalyst)

e Procedure:

o Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) and piperazine (2.0 equiv to
minimize dialkylation) in methanol in a round-bottom flask.

o Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium
ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

o Cool the reaction mixture to O °C in an ice bath.

o Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, ensuring
the temperature remains low.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
an additional 12-24 hours.

o Quench the reaction by the slow addition of water.

o Remove the methanol under reduced pressure and extract the aqueous residue with a
suitable organic solvent (e.g., ethyl acetate or dichloromethane).

o Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter,
and concentrate to yield the crude product.

o The crude product can be further purified by column chromatography or by
recrystallization from a suitable solvent to yield pure 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine.

Protocol for In Vivo Evaluation of Stimulant Activity
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To assess the stimulant properties of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine,

locomotor activity can be monitored in rodents using an actophotometer.

e Subjects:

[e]

o

Male mice (e.g., Swiss albino), weighing 20-25 g.

Animals should be acclimatized to the laboratory environment for at least one week before
the experiment.

e Apparatus:

o

Actophotometer, a chamber equipped with photoelectric cells to detect and record the
locomotor activity of the animal.

e Procedure:

[e]

Divide the mice into groups (n=5-6 per group), including a control group and one or more
test groups for different doses of the compound.

Place each mouse individually into the actophotometer chamber and allow for a 10-minute
acclimatization period.

Record the basal locomotor activity for each mouse for a period of 10 minutes. This is the
"pre-treatment” reading.

Administer the vehicle (e.g., saline with a small amount of DMSO) to the control group and
the test compound at the desired doses (e.g., 1, 5, 10 mg/kg) to the test groups via
intraperitoneal (i.p.) injection.

After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, place the
mice back into the actophotometer.

Record the locomotor activity for each mouse for 10 minutes. This is the "post-treatment”
reading.

Analyze the data by comparing the mean locomotor counts of the vehicle-treated group
with the compound-treated groups. A statistically significant increase in locomotor activity
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in the test groups indicates a stimulant effect.

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 1-(4-Bromo-2,5-
dimethoxybenzyl)piperazine.

Step 1: Bromination Step 2: Reductive Amination

2,5-Dimethoxybenzaldehyde 4-Bromo-2,5-dimethoxybenzaldehyde Piperazine

Reductive Amjnation Reductive [Amination

Brz2 / Acetic Acid

4-Bromo-2,5-dimethoxybenzaldehyde

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Click to download full resolution via product page

Caption: Synthetic pathway for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.

Proposed Mechanism of Action: Monoamine Transporter
Interaction

Based on the known pharmacology of benzylpiperazine and its derivatives, the stimulant
effects of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine are likely mediated through
interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the
serotonin transporter (SERT). The diagram below illustrates this proposed mechanism.
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Caption: Proposed mechanism of action via monoamine transporter inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethoxybenzyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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